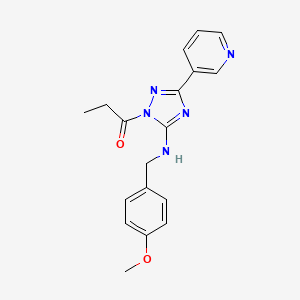![molecular formula C23H22BrN3 B5202178 4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B5202178.png)
4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline is a chemical compound that has received significant attention from the scientific community in recent years. This compound, also known as BPN14770, has been found to have potential therapeutic applications in the treatment of various neurological disorders. In
作用機序
4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline is a selective phosphodiesterase 4D (PDE4D) allosteric inhibitor. PDE4D is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a signaling molecule that plays a critical role in synaptic plasticity and memory formation. By inhibiting PDE4D, 4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline increases cAMP levels, which in turn enhances synaptic plasticity and cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline can improve cognitive function, reduce anxiety-like behavior, and enhance synaptic plasticity in animal models. 4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in the brain.
実験室実験の利点と制限
One advantage of using 4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline in lab experiments is its high selectivity for PDE4D, which reduces the risk of off-target effects. However, 4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline has a relatively short half-life, which can make it challenging to maintain consistent levels in animal models. Additionally, 4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline has poor solubility in water, which can limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on 4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline. One area of interest is the development of more potent and selective PDE4D inhibitors based on the structure of 4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline. Another area of interest is the investigation of the long-term effects of 4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline on cognitive function and behavior in animal models. Finally, there is potential for clinical trials to test the efficacy of 4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline in the treatment of neurological disorders in humans.
Conclusion:
In conclusion, 4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline is a chemical compound that has shown potential therapeutic applications in the treatment of various neurological disorders. Its selective inhibition of PDE4D has been found to enhance cognitive function, reduce anxiety-like behavior, and enhance synaptic plasticity in animal models. While there are some limitations to its use in lab experiments, there are several potential future directions for research on 4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline that could lead to the development of new treatments for neurological disorders.
合成法
The synthesis of 4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline involves the reaction of 4-bromoaniline and piperidine with 2-(2-furyl)acetic acid. This reaction yields the intermediate compound 4-(4-bromophenyl)-2-(2-furyl)quinazoline, which is then reduced using hydrogen gas and a palladium catalyst to produce 4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline.
科学的研究の応用
4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline has shown potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Fragile X syndrome, and autism spectrum disorders. Studies have shown that 4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline can improve cognitive function, reduce anxiety-like behavior, and enhance synaptic plasticity in animal models.
特性
IUPAC Name |
4-(4-bromophenyl)-2-piperidin-1-yl-5,6-dihydrobenzo[h]quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3/c24-18-11-8-17(9-12-18)21-20-13-10-16-6-2-3-7-19(16)22(20)26-23(25-21)27-14-4-1-5-15-27/h2-3,6-9,11-12H,1,4-5,10,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNLKZWQJSSTET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=C3CCC4=CC=CC=C4C3=N2)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-2-piperidin-1-yl-5,6-dihydrobenzo[h]quinazoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N',N'''-1,6-hexanediylbis{N-[2-(4-methoxyphenyl)ethyl]urea}](/img/structure/B5202110.png)
![2-bromo-N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5202113.png)
![4-({4-[2-cyano-2-(4-fluorophenyl)vinyl]-2-ethoxyphenoxy}methyl)benzoic acid](/img/structure/B5202120.png)
![N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5202131.png)
![7-(2-ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5202142.png)
![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B5202143.png)

![5-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5202156.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-4-(methylthio)benzenesulfonamide](/img/structure/B5202172.png)
![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-oxo-4-phenylbutanamide](/img/structure/B5202183.png)
![N-[2-(benzylthio)ethyl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B5202187.png)